molecular formula C10H12ClN B11911438 (6-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine

(6-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine

Cat. No.: B11911438
M. Wt: 181.66 g/mol
InChI Key: YBJMNLSLYKNIDB-UHFFFAOYSA-N
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Description

(6-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a chloro substituent at the 6th position and a methanamine group attached to the 1st position of the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-chloro-2,3-dihydro-1H-indene.

    Formation of Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction. This involves the reaction of 6-chloro-2,3-dihydro-1H-indene with a suitable amine source under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced indene derivatives.

    Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid: Known for its anti-inflammatory properties.

    (6-Methoxy-2,3-dihydro-1H-inden-1-yl)methanamine: Similar structure with a methoxy group instead of a chloro group.

    (2,3-Dihydro-1H-inden-1-yl)methanamine: Lacks the chloro substituent.

Uniqueness

(6-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine is unique due to the presence of the chloro substituent, which can significantly influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

(6-chloro-2,3-dihydro-1H-inden-1-yl)methanamine

InChI

InChI=1S/C10H12ClN/c11-9-4-3-7-1-2-8(6-12)10(7)5-9/h3-5,8H,1-2,6,12H2

InChI Key

YBJMNLSLYKNIDB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1CN)C=C(C=C2)Cl

Origin of Product

United States

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